Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate
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Overview
Description
Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure features a fused ring system that imparts unique chemical properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a diene with an appropriate dienophile in the presence of a Lewis acid catalyst can lead to the formation of the tricyclic core. Subsequent esterification with ethanol and a carboxylating agent yields the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The tricyclic structure allows for unique interactions with biological macromolecules, potentially leading to selective binding and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl-endo-tricyclo[5.2.1.02,6]deca-3,8-dien-5-one-2-carboxylate: Similar tricyclic structure but with different functional groups.
exo-Tricyclo[5.2.1.0(2,6)]decane: Similar core structure but lacks the ester functionality
Uniqueness
Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate is unique due to its specific combination of a tricyclic core with an ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-1-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-2-14-12(13)10-9-7-5-3-4-6-8(7)15-11(9)10/h3-6,9-11H,2H2,1H3 |
InChI Key |
JMZRJQJOBJYRGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C1OC3=CC=CC=C23 |
Origin of Product |
United States |
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